molecular formula C11H12O4S B085420 Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate CAS No. 13892-51-8

Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate

Cat. No.: B085420
CAS No.: 13892-51-8
M. Wt: 240.28 g/mol
InChI Key: GURISBRCVITOPA-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate: is an organic compound with the molecular formula C11H12O4S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of an ester group, a ketone group, and a thiophene ring, making it a versatile molecule in organic synthesis and various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reactions: One common method to synthesize ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate involves the condensation of ethyl acetoacetate with thiophene-2-carboxylic acid chloride in the presence of a base such as pyridine.

    Esterification: Another method involves the esterification of 3-oxo-2-(thiophene-2-carbonyl)butanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of sulfur-containing heterocycles and pharmaceuticals .

Properties

IUPAC Name

ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-3-15-11(14)9(7(2)12)10(13)8-5-4-6-16-8/h4-6,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURISBRCVITOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384110
Record name Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13892-51-8
Record name Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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